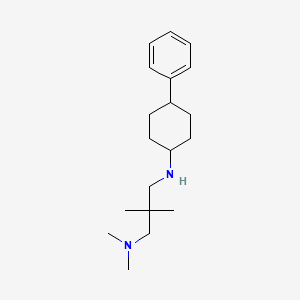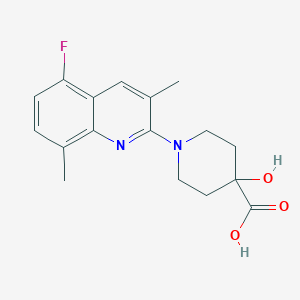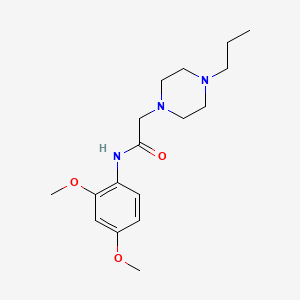
N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)-1,3-propanediamine
説明
N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)-1,3-propanediamine, also known as 'Tetramethylcyclohexylpropylamine' (TCP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCP is a novel psychoactive substance that belongs to the class of arylcyclohexylamines, which are known to have dissociative effects on the central nervous system. TCP has been found to have potential therapeutic applications in the treatment of depression and anxiety disorders, as well as in the management of chronic pain.
作用機序
TCP acts by binding to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, TCP disrupts the normal functioning of the central nervous system, resulting in dissociative effects. The exact mechanism of action of TCP is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission.
Biochemical and Physiological Effects:
TCP has a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. TCP has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects.
実験室実験の利点と制限
TCP has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, its potential for abuse and its dissociative effects make it difficult to use in human studies. Additionally, TCP has a short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several potential future directions for research on TCP. One area of interest is the development of new analogs of TCP that may have improved therapeutic properties. Another area of research is the investigation of the long-term effects of TCP on the central nervous system, particularly in relation to its potential for neuroprotection. Finally, there is a need for further research into the safety and efficacy of TCP in human studies, particularly in relation to its potential for abuse.
合成法
TCP can be synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine, followed by reduction with sodium borohydride. The resulting product is further reacted with 4-chlorobenzyl chloride to yield TCP. The synthesis of TCP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
TCP has been the focus of numerous scientific studies, including investigations into its potential therapeutic applications. Research has shown that TCP has antidepressant and anxiolytic effects, and may be useful in the treatment of chronic pain. TCP has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2/c1-19(2,15-21(3)4)14-20-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18,20H,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUHLULWUQJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCC(CC1)C2=CC=CC=C2)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173080 | |
| Record name | N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
CAS RN |
415968-94-4 | |
| Record name | N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415968-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)

![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)
![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5300381.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidin-2-amine](/img/structure/B5300397.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)
